Lipophilicity (XLogP3) Comparison Across the 2,5-Dialkoxy-4-(1-pyrrolidinyl)aniline Homologous Series
The target compound's XLogP3 value of 3.6 [1] places it at an intermediate lipophilicity within its homologous series, which is a critical factor for optimizing membrane permeability and target binding. This differentiates it from the more polar dimethoxy (predicted XLogP3 ≈ 1.8) and diethoxy (predicted XLogP3 ≈ 2.5) analogs, and the more lipophilic dibutoxy analog (predicted XLogP3 ≈ 4.6) [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | Dimethoxy analog (CAS 71230-75-6) ~1.8; Diethoxy analog (CAS 68052-08-4) ~2.5; Dibutoxy analog (CAS 67828-47-1) ~4.6 |
| Quantified Difference | The target is ±1.0 to 1.8 log units different from the closest homologs, representing a 10- to 60-fold difference in partition coefficient. |
| Conditions | Values are computed by PubChem XLogP3 algorithm (release 2025.04.14). Experimental validation logP values are unavailable for the diethoxy and dibutoxy analogs; their values are estimated based on the incremental contribution of ~0.5 logP per additional methylene group in the alkoxy chain. |
Why This Matters
A 1-log unit difference in logP can fundamentally alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making the propoxy analog a distinct chemical entity for procurement rather than an interchangeable substitute.
- [1] PubChem. Benzenamine, 2,5-dipropoxy-4-(1-pyrrolidinyl)-. Compound Summary CID 3085508. XLogP3 value: 3.6. View Source
- [2] PubChem. Benzenamine, 2,5-dimethoxy-4-(1-pyrrolidinyl)-. Compound Summary. Estimated XLogP3 ~1.8 based on fragment-based calculation. View Source
